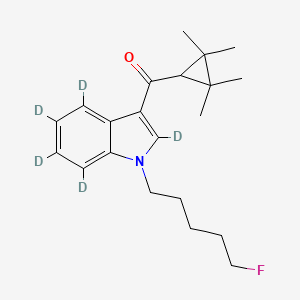
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide: is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential antimicrobial and antifungal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of 5-(methylthio)-1,2,4-thiadiazole.
Reaction with Acetylating Agents: The thiadiazole derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential lead compound for developing new antimicrobial and antifungal drugs.
Therapeutic Agents: Investigated for its potential use in treating infections and other diseases.
Industry:
Agriculture: Used in the formulation of pesticides and fungicides.
Pharmaceuticals: Incorporated into various pharmaceutical formulations for its biological activities.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in bacterial and fungal metabolism, leading to the disruption of essential cellular processes.
Cell Membrane Disruption: Interacts with cell membranes, causing increased permeability and cell death.
Comparaison Avec Des Composés Similaires
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but different position of the acetamide group.
N-(5-(ethylthio)-1,2,4-thiadiazol-3-yl)acetamide: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness:
Biological Activity: N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide exhibits unique antimicrobial and antifungal properties compared to its analogs.
Chemical Stability: The compound’s stability under various conditions makes it a valuable candidate for industrial applications.
Propriétés
Numéro CAS |
135767-46-3 |
|---|---|
Formule moléculaire |
C5H7N3OS2 |
Poids moléculaire |
189.251 |
Nom IUPAC |
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-5(10-2)11-8-4/h1-2H3,(H,6,8,9) |
Clé InChI |
VAHLXZQSFONUID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NSC(=N1)SC |
Synonymes |
Acetamide, N-[5-(methylthio)-1,2,4-thiadiazol-3-yl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)

![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)







